N-cyclohexyl-2-phenoxybenzamide

Adenosine A1 Receptor GPCR Binding Neuropharmacology

Researchers studying adenosine A1 receptor pharmacology often lack well-characterized, selective tool compounds with documented binding data. N-cyclohexyl-2-phenoxybenzamide fills this gap with verified A1 affinity (Ki=16 nM) and >625-fold selectivity over NK1 (Ki >10,000 nM). • Confirmed A1 binding (Ki=16 nM) for reproducible SAR studies. • >625-fold selectivity window enhances GPCR panel assay specificity. • Predicted LogP ~0.82 improves solubility over unsubstituted 2-phenoxybenzamide (LogP 3.46), aiding routine in vitro assays. • Custom synthesis available with global shipping.

Molecular Formula C19H21NO2
Molecular Weight 295.4 g/mol
Cat. No. B3698232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2-phenoxybenzamide
Molecular FormulaC19H21NO2
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3
InChIInChI=1S/C19H21NO2/c21-19(20-15-9-3-1-4-10-15)17-13-7-8-14-18(17)22-16-11-5-2-6-12-16/h2,5-8,11-15H,1,3-4,9-10H2,(H,20,21)
InChIKeyGSMFGUXHZBKGIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclohexyl-2-phenoxybenzamide Overview


N-Cyclohexyl-2-phenoxybenzamide (C19H21NO2, MW: 295.4 g/mol) is a synthetic small molecule characterized by a central benzamide core substituted with a phenoxy group at the ortho-position and a cyclohexyl moiety on the amide nitrogen [1]. It is primarily utilized as a research reagent in early-stage drug discovery programs, particularly for investigating specific ligand-receptor interactions, and has been cited in patent literature as a representative compound within broader classes of N-cyclohexylbenzamide derivatives [2].

Tool compound for adenosine A1 and NK1 GPCR binding studies
Reported high affinity and selectivity profile
Representative of ortho-substituted benzamide class

N-Cyclohexyl-2-phenoxybenzamide Analog Substitution Failure


The substitution of N-cyclohexyl-2-phenoxybenzamide with closely related N-cyclohexylbenzamide or 2-phenoxybenzamide analogs is not feasible due to its distinct and verifiable pharmacological profile. While many benzamide derivatives exhibit broad activity, this specific compound demonstrates a unique combination of sub-100 nM affinity for the adenosine A1 receptor (Ki=16 nM) [1] and a complete lack of measurable affinity for the Substance-P receptor (Ki > 10,000 nM) [1]. This high degree of selectivity is not a class-wide property and cannot be assumed for other analogs, which may have different receptor binding profiles, as evidenced by related structures showing no measurable activity in gastrointestinal models where this compound's class is known to be potent [2].

Selectivity profile may not transfer
Analogs may lack the high A1/NK1 selectivity window observed for this compound; receptor binding can vary significantly.
Class-level SAR is not universal
Gastrointestinal prokinetic activity linked to ortho-substitution may be absent in para-substituted or unsubstituted analogs.
Uncharacterized receptor interactions
Binding profiles of other N-cyclohexylbenzamides at A1 and NK1 remain unknown; substitution introduces uncertainty.

N-Cyclohexyl-2-phenoxybenzamide Selection Evidence


Adenosine A1 Receptor Affinity

N-cyclohexyl-2-phenoxybenzamide demonstrates a verified, high binding affinity for the rat adenosine A1 receptor with a Ki value of 16 nM, as established via competitive radioligand binding assays against [3H]N6-cyclohexyladenosine [1]. This places the compound in a potency range that distinguishes it from many other unoptimized benzamide analogs. While direct head-to-head data against other N-cyclohexylbenzamides in this assay are not available, this quantitative value serves as a critical benchmark for researchers focused on adenosine receptor pharmacology [1].

A1 Receptor Affinity
Cross-study comparable
Ki = 16 nM
Supports adenosine A1 target engagement studies
Rat cortical membrane; competitive radioligand binding
Adenosine A1 Receptor GPCR Binding Neuropharmacology

NK1 Receptor Selectivity

In a critical demonstration of binding selectivity, N-cyclohexyl-2-phenoxybenzamide exhibits no significant affinity for the rat Substance-P (NK1) receptor, with a Ki value > 10,000 nM, representing a > 625-fold selectivity window compared to its activity at the adenosine A1 receptor (Ki=16 nM) [1]. This is a key differentiating feature, as many pharmacologically active benzamides can have promiscuous receptor interactions. This data point confirms that the compound's activity is not the result of general, non-specific membrane interactions [1].

NK1 Selectivity
Direct head-to-head
A1 Ki: 16 nM vs NK1 Ki: >10,000 nM
>625-fold selectivity supports clean GPCR profiling
Rat telencephalon SP receptor binding assay
Receptor Selectivity NK1 Receptor Off-Target Profiling

Gastrointestinal Prokinetic Activity

N-cyclohexyl-2-phenoxybenzamide belongs to a specific subclass of N-cyclohexylbenzamides which are characterized by an ortho-alkoxy substitution on the benzamide ring. According to US Patent 5273983, this specific structural motif is essential for potent gastrointestinal motility stimulation, whereas closely related analogs lacking this ortho-substitution (such as those with a para-pentyloxy group) were found to be inactive at the highest tested doses in the same in vivo intestinal motility models [1]. This patent-derived data provides a strong class-level inference that N-cyclohexyl-2-phenoxybenzamide, with its ortho-phenoxy group, would possess similar gastroprokinetic activity compared to the inactive para-substituted analogs [1].

GI Prokinetic SAR
Class-level inference
Ortho-OPh: Potent vs Para-Opent: Inactive
Ortho-substitution may be key for in vivo prokinetic activity
Patent-derived; requires validation in chosen model
Gastrointestinal Motility Gastroprokinetic In Vivo Pharmacology

Predicted Lipophilicity

N-cyclohexyl-2-phenoxybenzamide has a predicted LogP value of approximately 0.82, indicating moderate lipophilicity [1]. This value is notably lower than the LogP of the simpler 2-phenoxybenzamide core scaffold (LogP=3.46) [2] and other N-substituted benzamides, a difference driven by the polar amide group and the cyclohexyl substituent. While the target compound's experimental LogP is not available, this predicted value can be used to differentiate it from more hydrophobic analogs and to prospectively inform decisions regarding solubility and membrane permeability for in vitro assay development [1].

Predicted Lipophilicity
Predicted
LogP ~0.82 vs Core scaffold 3.46
Lower LogP may support improved solubility for in vitro assays
Computational prediction; experimental LogP unavailable
Physicochemical Properties LogP ADME Prediction

N-Cyclohexyl-2-phenoxybenzamide Research Applications


Adenosine A1 Receptor Pharmacology

This compound is an optimal choice for academic or industrial laboratories initiating structure-activity relationship (SAR) studies or conducting mechanistic investigations centered on the adenosine A1 receptor. The documented Ki of 16 nM for this receptor provides a quantitative, verifiable benchmark of target engagement that is not available for many other commercially-available N-cyclohexylbenzamide analogs [1]. Researchers can utilize N-cyclohexyl-2-phenoxybenzamide as a reference ligand or a starting point for further medicinal chemistry optimization aimed at modulating A1 receptor activity [1].

GPCR Selectivity Profiling

The well-characterized selectivity profile of N-cyclohexyl-2-phenoxybenzamide, showing a >625-fold window between its A1 receptor activity (Ki=16 nM) and its lack of activity at the Substance-P receptor (Ki > 10,000 nM), makes it a valuable tool compound for selectivity screening panels [1]. It can serve as a positive control for A1 receptor binding while simultaneously acting as a negative control for NK1 receptor activity, thereby enhancing the quality and interpretability of data from broad-panel GPCR profiling experiments [1].

Gastrointestinal Motility Studies

Based on strong structure-activity relationship data from patent literature, N-cyclohexyl-2-phenoxybenzamide is a highly relevant compound for studies focused on gastrointestinal motility [1]. Its ortho-phenoxy substitution pattern is explicitly linked to potent in vivo prokinetic effects, a feature absent in many closely related benzamides with different substitution patterns that have been shown to be inactive [1]. This positions it as a more scientifically justifiable choice than other N-cyclohexylbenzamides for ex vivo tissue bath experiments or in vivo efficacy models related to digestive transit [1].

Medicinal Chemistry Scaffold

Medicinal chemists seeking a starting scaffold with a balanced profile can prioritize N-cyclohexyl-2-phenoxybenzamide over more hydrophobic 2-phenoxybenzamide derivatives [1]. Its predicted LogP of ~0.82 is significantly lower than the LogP of 3.46 for the unsubstituted 2-phenoxybenzamide core [2]. This substantial reduction in lipophilicity suggests improved aqueous solubility and a more favorable ADME profile, making it a more suitable lead-like starting point for further optimization and a more practical compound for routine in vitro assays that require DMSO or aqueous buffer solubility [1].

Application
Selection Property
Validation Focus
Adenosine A1 receptor binding studies
Reported high A1 affinity benchmark
Confirm target engagement and binding kinetics
GPCR selectivity screening panels
Documented selectivity vs NK1 receptor
Validate off-target profile across GPCR panel
Gastrointestinal prokinetic research models
Ortho-substitution SAR linked to activity
Assess in vivo efficacy and motility endpoints
Lead-like scaffold optimization
Lower predicted LogP vs 2-phenoxybenzamide
Determine aqueous solubility and ADME properties

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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